molecular formula C17H15NO B2641559 N-(2-phenyl-1H-inden-1-yl)acetamide CAS No. 305850-79-7

N-(2-phenyl-1H-inden-1-yl)acetamide

Cat. No. B2641559
CAS RN: 305850-79-7
M. Wt: 249.313
InChI Key: DWGBALUGXMXWOZ-UHFFFAOYSA-N
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Description

“N-(2-Phenyl-1H-inden-1-yl)acetamide” is a chemical compound with the molecular formula C17H15NO . It is a derivative of acetamide, which is an organic compound that acts as the simplest amide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of “N-(2-phenyl-1H-inden-1-yl)acetamide” consists of a phenyl group attached to an indenyl group via an acetamide linkage . The exact 3D structure and conformation of this compound would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Safety And Hazards

The safety and hazards associated with “N-(2-phenyl-1H-inden-1-yl)acetamide” are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it, and its use should comply with local regulations and guidelines .

Future Directions

The future directions for research on “N-(2-phenyl-1H-inden-1-yl)acetamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in acetamide derivatives in medicinal chemistry , this compound could be a candidate for further drug development studies.

properties

IUPAC Name

N-(2-phenyl-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12(19)18-17-15-10-6-5-9-14(15)11-16(17)13-7-3-2-4-8-13/h2-11,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGBALUGXMXWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2C=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-1H-inden-1-yl)acetamide

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